Tetraethyldiphosphine
Description
Structure
3D Structure
Properties
CAS No. |
3040-63-9 |
|---|---|
Molecular Formula |
C8H20P2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
diethylphosphanyl(diethyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
UVTLTCJBYXBVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)P(CC)CC |
Origin of Product |
United States |
Methodological & Application
Application Note: Protocol for Radical Bisphosphination of Alkynes using Tetraethyldiphosphine
Executive Summary & Rationale
The introduction of phosphorus functionalities across carbon-carbon triple bonds is a cornerstone in the synthesis of bidentate phosphine ligands, which are critical for transition-metal catalysis. While metal-catalyzed hydrophosphination is common, it often suffers from catalyst poisoning or poor atom economy.
This Application Note details the radical bisphosphination of alkynes using tetraethyldiphosphine (
Key Technical Insight: The use of tetraethyldiphosphine (
Safety Directive: Pyrophoric Handling
CRITICAL SAFETY WARNING: PYROPHORIC MATERIALTetraethyldiphosphine ($Et_2P-PEt_2$) ignites spontaneously upon contact with air.
- Engineering Controls: All manipulations must be performed inside a Nitrogen or Argon-filled glovebox or using strict Schlenk line techniques.
- Quenching: Residual diphosphine on glassware must be quenched with dilute bleach (sodium hypochlorite) or hydrogen peroxide under an inert purge before removal from the hood/box.
- PPE: Flame-resistant (FR) lab coat, safety glasses with side shields, and nitrile gloves (double-gloved) are mandatory.
Mechanistic Principles
The reaction proceeds via a radical chain mechanism initiated by thermal decomposition of an azo-initiator (e.g., V-40 or AIBN). Understanding this cycle is crucial for troubleshooting low yields.
-
Initiation: The initiator generates radicals that homolytically cleave the weak P-P bond of tetraethyldiphosphine.
-
Propagation (Step A): The resulting phosphinyl radical (
) adds to the alkyne. This addition is reversible; however, the formation of the vinyl radical is driven by the subsequent trapping step. -
Propagation (Step B): The vinyl radical attacks a neutral
molecule, forming the C-P bond and regenerating a phosphinyl radical. -
Stereoselectivity: The intermediate vinyl radical typically adopts a geometry that minimizes steric repulsion between the existing substituents and the incoming phosphine group, leading to the thermodynamic E-alkene product.
Mechanistic Pathway Diagram
Figure 1: Radical chain mechanism for the bisphosphination of alkynes. The regeneration of the P-radical ensures the cycle continues until reagents are depleted.
Experimental Protocol
This protocol describes the synthesis of vic-bis(diethylphosphino)alkenes. Due to the air sensitivity of the product, this method includes an in-situ oxidation step to isolate the air-stable bis(phosphine oxide) or sulfide.
Materials & Reagents
| Reagent | Role | Purity/Grade | Notes |
| Tetraethyldiphosphine | Reagent | >95% | Pyrophoric. Store in Glovebox. |
| Terminal/Internal Alkyne | Substrate | >98% | Distill if liquid; dry if solid. |
| V-40 (1,1'-Azobis(cyclohexane-1-carbonitrile)) | Initiator | Reagent Grade | Preferred over AIBN for higher temp stability. |
| Toluene or Benzene | Solvent | Anhydrous | Degassed (Freeze-Pump-Thaw x3). |
| Sulfur (S₈) or H₂O₂ (30%) | Oxidant | Reagent Grade | Used for workup/stabilization. |
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and cool under a stream of Argon.
-
Loading (Glovebox recommended):
-
Weigh V-40 initiator (0.1 equiv) and place in the tube.
-
Add the Alkyne (1.0 mmol, 1.0 equiv).
-
Add degassed Toluene (2.0 mL).
-
Carefully add Tetraethyldiphosphine (
) (1.1 equiv) via syringe.
-
-
Sealing: Seal the Schlenk tube tightly (Teflon stopcock or high-pressure cap).
Phase 2: Radical Addition
-
Heating: Immerse the reaction vessel in an oil bath pre-heated to 110°C .
-
Duration: Stir vigorously for 4–8 hours .
-
Note: The solution typically remains homogeneous. A color change (often to pale yellow) may occur.
-
Phase 3: Oxidative Workup (Self-Validating Step)
Why this step? The free phosphine product is air-sensitive and difficult to purify. Oxidation converts it to a stable solid, validating that the P-C bonds were formed.
-
Cooling: Cool the reaction mixture to room temperature.
-
Oxidation (Choose A or B):
-
Option A (Sulfide): Add elemental Sulfur (
, 2.5 equiv) directly to the reaction mixture. Stir at reflux for 1 hour. -
Option B (Oxide): Cool to 0°C. Slowly add 30%
(3.0 equiv) dropwise. (Caution: Exothermic).
-
-
Extraction: Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine.
-
Purification: Dry organic layer over
, concentrate under vacuum, and purify via silica gel column chromatography (typically Ethyl Acetate/Hexane gradient).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and stabilization of bisphosphines.
Expected Results & Troubleshooting
Typical Data Profile
Based on literature precedents with analogous diphosphines [1, 2], the expected outcomes for standard substrates are:
| Substrate Type | Major Isomer | Typical Yield (Oxidized) | Notes |
| Terminal Alkyne (e.g., 1-Octyne) | E-isomer (Anti-addition) | 75 - 88% | High stereoselectivity due to steric control. |
| Internal Alkyne (e.g., Diphenylacetylene) | E-isomer | 60 - 75% | Slower reaction rates; may require 24h heating. |
| Functionalized Alkyne (Ester/Nitrile) | E-isomer | 50 - 65% | Electron-deficient alkynes react well but may polymerize. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Oxygen contamination | Re-degas solvents; check Schlenk seals. Oxygen quenches P-radicals. |
| No Reaction | Degraded Initiator | V-40 has a half-life. Ensure fresh initiator is used. |
| Mixture of Isomers | Photo-isomerization | Perform reaction and workup in the dark (wrap flask in foil). |
| Fire/Sparking | Improper Quenching | Ensure all syringes/needles are rinsed with dilute bleach immediately after use. |
References
-
Yorimitsu, H., & Oshima, K. (2005).[1] Radical Phosphination of Organic Halides and Alkynes. Journal of the American Chemical Society , 127(34), 11936–11937. Foundational text establishing the radical addition of tetraorganodiphosphines.
-
Sato, A., Yorimitsu, H., & Oshima, K. (2005).[1][2] Synthesis of (E)-1,2-Diphosphanylethene Derivatives from Alkynes by Radical Addition of Tetraorganodiphosphane Generated In Situ. Angewandte Chemie International Edition , 44(11), 1694–1696. Describes the stereoselective nature of the addition.
-
Studer, A., & Curran, D. P. (2016). Catalysis of Radical Reactions: A Radical Chemistry Perspective. Angewandte Chemie International Edition , 55(1), 58–102. Comprehensive review of radical chain mechanisms.
-
Lieser, B., et al. (2019). Synthesis of Bis(phosphanyl)alkane Monosulfides by the Addition of Diphosphane Monosulfides to Alkenes under Light. Chemistry – A European Journal , 25(51), 11983–11987. Provides modern context on photo-initiated phosphination variants.
Sources
Application Note & Protocol: A Researcher's Guide to the Photoinduced Addition of Tetraethyldiphosphine to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application and execution of the photoinduced addition of tetraethyldiphosphine to various alkenes. This atom-economical reaction proceeds via a radical chain mechanism to afford vicinal bis(diethylphosphino)alkanes, which are valuable bidentate ligands in catalysis and building blocks in medicinal chemistry. This document provides an in-depth examination of the reaction mechanism, a detailed, safety-oriented experimental protocol, and expected outcomes for a range of alkene substrates. Emphasis is placed on the critical procedures for handling pyrophoric reagents to ensure experimental success and laboratory safety.
Introduction and Significance
The formation of carbon-phosphorus (C-P) bonds is a foundational transformation in organophosphorus chemistry. Compounds bearing these bonds are ubiquitous as ligands for transition metal catalysis, key intermediates in pharmaceutical synthesis, and components of advanced materials. The photoinduced addition of tetraethyldiphosphine (Et₂P-PEt₂) to alkenes offers a direct and efficient pathway to 1,2-bis(diethylphosphino)alkanes. This method is distinguished by its mild reaction conditions, typically employing UV irradiation at ambient temperature, which circumvents the need for harsh reagents or catalysts often required in traditional C-P bond-forming reactions.
The resulting 1,2-bisphosphine products are of particular importance as "chelating" or "bidentate" ligands. Their ability to bind to a metal center through two phosphorus atoms confers enhanced stability and unique reactivity to the resulting metal complexes, which are widely used in catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.
Underlying Scientific Principles: A Radical Chain Mechanism
The photoinduced addition of tetraethyldiphosphine to an alkene is a classic example of a radical chain reaction. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The process can be broken down into three fundamental stages: initiation, propagation, and termination.
-
Initiation: The reaction is triggered by the absorption of ultraviolet (UV) light by the tetraethyldiphosphine molecule. The energy from the photon causes the homolytic cleavage of the relatively weak phosphorus-phosphorus (P-P) bond, generating two highly reactive diethylphosphinyl radicals (Et₂P•).
-
Propagation: This is the cyclic, product-forming stage of the reaction.
-
Radical Addition: A diethylphosphinyl radical adds to the π-bond of the alkene. This addition is regioselective, occurring at the less sterically hindered carbon atom of the double bond to produce a more stable, substituted carbon-centered radical. This regioselectivity is the origin of the reaction's characteristic anti-Markovnikov product formation with terminal alkenes.
-
Atom Transfer: The newly formed carbon-centered radical abstracts a phosphorus atom from a fresh molecule of tetraethyldiphosphine. This step yields the desired 1,2-bis(diethylphosphino)alkane product and regenerates a diethylphosphinyl radical, which can then initiate a new propagation cycle.
-
-
Termination: The radical chain is terminated when two radical species combine. This can occur through various pathways, such as the coupling of two diethylphosphinyl radicals to reform the starting diphosphine, which is a non-productive pathway.
The mechanism is depicted in the following diagram:
Caption: Step-by-step experimental workflow for the photoaddition reaction.
Detailed Procedure
-
System Preparation: A quartz Schlenk tube containing a magnetic stir bar is assembled with a greased glass stopper or a rubber septum. The apparatus is connected to a Schlenk line, evacuated under high vacuum, and gently flame-dried to remove all traces of moisture. Allow the vessel to cool to room temperature under vacuum before filling with high-purity argon or nitrogen.
-
Reagent Loading: Maintain a positive pressure of inert gas.
-
Add the anhydrous, deoxygenated solvent (e.g., 15 mL) via a dry syringe.
-
Add the alkene substrate (e.g., 2.0 mmol).
-
Crucial Step: Carefully draw the tetraethyldiphosphine (e.g., 1.0 mmol) into a gas-tight syringe that has been previously flushed with inert gas. Swiftly inject the pyrophoric liquid into the reaction vessel through the septum against a positive flow of inert gas.
-
-
Initiation of Reaction: Place the sealed reaction vessel in a water bath to maintain a constant temperature (usually room temperature) and position it at a consistent distance from the UV lamp within a shielded photoreactor. Begin vigorous stirring and turn on the UV lamp.
-
Reaction Monitoring: The reaction's progress can be tracked by taking small aliquots from the reaction mixture at timed intervals using a gas-tight syringe. Dilute the aliquot with a deuterated solvent in an NMR tube that has been flushed with inert gas and capped. Analyze by ³¹P NMR spectroscopy. The disappearance of the starting diphosphine signal and the emergence of new signals corresponding to the product will indicate the reaction's progression.
-
Work-up and Purification: Once the reaction has reached completion (as determined by monitoring), turn off the UV lamp. Remove the solvent and any unreacted volatile alkene under reduced pressure on the Schlenk line. The resulting crude product, which is likely still air-sensitive, should be purified under an inert atmosphere. Vacuum distillation is often suitable for liquid products.
Expected Results and Substrate Scope
This reaction is generally high-yielding and proceeds with good regioselectivity for a variety of alkene substrates. The following table summarizes expected outcomes based on the reactivity patterns of similar radical hydrophosphination reactions.
| Alkene Substrate | Representative Structure | Expected Reaction Time | Expected Yield | Key Remarks |
| 1-Octene | CH₃(CH₂)₅CH=CH₂ | 4–8 hours | >90% | Excellent substrate. The reaction is highly regioselective, affording the anti-Markovnikov adduct. |
| Styrene | Ph-CH=CH₂ | 3–6 hours | >95% | Highly reactive due to the formation of a stabilized benzylic radical intermediate. Proceeds with excellent anti-Markovnikov selectivity. |
| Cyclohexene | c-C₆H₁₀ | 8–12 hours | ~80-85% | Slower reaction rate compared to terminal alkenes due to increased steric hindrance around the double bond. |
| Methyl Acrylate | CH₂=CHCO₂Me | 2–5 hours | >90% | Electron-deficient alkenes are highly reactive substrates in radical addition reactions. |
Table 1. Expected outcomes for the photoinduced addition of tetraethyldiphosphine to various alkenes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Oxygen Contamination: O₂ is a radical scavenger. | Ensure a completely inert atmosphere. Check for leaks in the Schlenk line or glovebox. |
| UV Lamp Issue: Lamp is old, weak, or the vessel is not UV-transparent. | Use a quartz reaction vessel. Check the lamp's output or replace it if necessary. | |
| Inhibitors in Alkene: Commercial alkenes contain radical inhibitors. | Purify the alkene by passing it through a column of activated basic alumina immediately before use. | |
| Formation of Byproducts | White Precipitate (Phosphine Oxides): Trace air or moisture. | Improve inert atmosphere technique. Ensure all solvents and reagents are rigorously dried. |
| Alkene Polymerization: Radical polymerization of the alkene can be a competitive pathway. | Use a slight excess of the diphosphine relative to the alkene, or conduct the reaction at a more dilute concentration. |
References
-
Photoinduced Reaction of Triarylphosphines with Alkenes Forming Fused Tricyclic Phosphonium Salts. (2021). PubMed. [Link]
-
Photoinduced addition of Ph2P(O)H to alkenes. (n.d.). ResearchGate. [Link]
-
Photoinduced Bisphosphination of Alkynes with Phosphorus Interelement Compounds and Its Application to Double-Bond Isomerization. (2021). MDPI. [Link]
-
Polyoxotungstate photoinduced alkylation of electrophilic alkenes by cycloalkanes. (n.d.). [Link]
-
A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite. (2022). ACS Publications. [Link]
-
Reassessing the Photochemical Upcycling of Polystyrene Using Acridinium Salts. (2024). Wiley Online Library. [Link]
-
Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. (2021). MDPI. [Link]
-
Photochemical epoxidation of alkenes by visible light in a redox system involving tetraphenylporphyrinantimony(V) and water. (n.d.). [Link]
-
Reactions of styrene with diethyl phosphonate in different solvents. (n.d.). ResearchGate. [Link]
-
Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes. (2015). Royal Society of Chemistry. [Link]
-
A polystyrene resin in situ supported PANI/Fe3O4 composite as a heterogeneous Fenton catalyst for the efficient degradation of tetracycline in water. (2021). Royal Society of Chemistry. [Link]
-
EHS-0043: Pyrophorics. (2005). MIT EHS. [Link]
-
Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. [Link]
-
Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes. (n.d.). ResearchGate. [Link]
-
Photochemical reactivity of styrene after exposure to nitrogen dioxide and UV light. (n.d.). ResearchGate. [Link]
-
Pyrophoric Reagents Handling in Research Labs. (n.d.). University of Nebraska-Lincoln EHS. [Link]
-
Reassessing the Photochemical Upcycling of Polystyrene Using Acridinium Salts. (2024). PubMed. [Link]
-
Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. (2024). MDPI. [Link]
-
Pyrophoric Materials. (n.d.). Princeton University EHS. [Link]
-
Intermolecular Hydrophosphination of Alkynes and Related Carbon−Carbon Multiple Bonds Catalyzed by Organoytterbiums. (2003). Sci-Hub. [Link]
-
Handling Pyrophoric Materials. (2014). YouTube. [Link]
-
Photochemical epoxidation of cyclohexene sensitized by tetraphenylporphyrinatoantimony(V) in the presence of water acting both as an electron and an oxygen donor. (n.d.). [Link]
-
Atmospheric Photochemical Oxidation of 1-Octene: OH, O3, and O(3P) Reactions. (1992). NASA Astrophysics Data System. [Link]
Application Note: Tetraethyldiphosphine (TEDP) in Radical Polymerization Initiation
Executive Summary
Tetraethyldiphosphine (Et
This application note details the safe handling, mechanistic logic, and experimental protocols for utilizing TEDP. It is designed for researchers requiring precise control over polymer end-group chemistry for applications in flame retardancy, catalysis (ligand-bearing polymers), and surface modification.
Critical Safety Directive: Pyrophoric Handling
WARNING: HIGH HAZARD OPERATION Tetraethyldiphosphine is pyrophoric . It ignites spontaneously upon contact with air.[1] It is also acutely toxic if swallowed or absorbed through the skin.
The "Zero-Oxygen" Mandate
Before any chemistry occurs, the experimental environment must be validated.
-
Primary Containment: A glovebox with an N
or Ar atmosphere ( ppm O ) is the gold standard. -
Secondary Containment: If using a Schlenk line, all glassware must be flame-dried under vacuum and purged with argon (3 cycles minimum).
-
Neutralization: Have a quench vessel ready containing dilute bleach (sodium hypochlorite) or hydrogen peroxide to oxidize residual phosphines into harmless phosphine oxides.
Mechanistic Insight: The Phosphinyl Radical Pathway
Homolysis and Bond Energy
The utility of TEDP stems from the relative weakness of the P-P bond compared to C-C bonds. The bond dissociation energy (BDE) of the P-P bond in tetraalkyldiphosphines is approximately 50–60 kcal/mol (approx. 210–250 kJ/mol) [1]. This allows for homolytic cleavage under mild thermal stress (60°C–80°C) or UV irradiation, generating two equivalents of the diethylphosphinyl radical.
Initiation and Propagation
Unlike carbon-centered radicals, the phosphinyl radical (
Pathway Visualization
The following diagram illustrates the initiation mechanism and the formation of the telechelic (functionalized) polymer.
Figure 1: Mechanistic pathway of TEDP radical initiation. Note the direct incorporation of the P-group into the polymer chain end.
Experimental Protocol: Synthesis of P-Terminated Polystyrene
Objective: Synthesize diethylphosphine-terminated polystyrene via bulk polymerization. Target Molecular Weight: ~10,000 g/mol (dependent on [M]/[I] ratio).
Reagents & Equipment
| Reagent | Purity/Prep | Role |
| Styrene | Distilled over CaH | Monomer |
| Tetraethyldiphosphine | >97%, stored in Glovebox | Initiator |
| Toluene | Anhydrous, degassed | Solvent (Optional) |
| Hexane | HPLC Grade | Precipitation Medium |
Step-by-Step Procedure
Phase 1: Preparation (Inert Atmosphere)
-
Degassing: Place the styrene monomer in a Schlenk flask. Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen. This is critical; oxygen reacts faster with
PEt than the monomer does. -
Transfer: Move the sealed Schlenk flask into the glovebox or maintain positive Argon pressure on a Schlenk line.
-
Initiator Addition:
-
Calculate the required TEDP mass based on desired degree of polymerization (
). -
Formula:
(Assuming termination by combination). -
Using a gas-tight microsyringe, inject TEDP into the styrene.
-
Note: If performing solution polymerization, add anhydrous toluene (50% v/v) prior to TEDP addition.
-
Phase 2: Polymerization[3]
-
Heating: Immerse the reaction vessel in a thermostated oil bath at 80°C .
-
Why 80°C? This temperature provides sufficient energy to overcome the activation energy for P-P homolysis while maintaining a controlled propagation rate [2].
-
-
Stirring: Maintain vigorous magnetic stirring.
-
Time Course: Allow reaction to proceed for 6–12 hours. Viscosity will increase noticeably.
Phase 3: Termination & Isolation
-
Quenching: Cool the flask to liquid nitrogen temperature or an ice bath to arrest propagation.
-
Dilution: Dilute the viscous polymer mixture with a small amount of degassed toluene.
-
Precipitation:
-
Cannulate the polymer solution dropwise into a large excess of degassed hexane under Argon flow.
-
Critical: Do not precipitate in open air if you wish to preserve the phosphine end-group. If the goal is the oxide form (stable), air precipitation is acceptable.
-
-
Drying: Filter the white precipitate and dry under high vacuum for 24 hours.
Characterization & Validation
To confirm successful initiation and end-group fidelity, use
NMR Analysis Strategy
Dissolve the polymer in CDCl
| Species | Approximate | Interpretation |
| TEDP (Unreacted) | -32 to -35 ppm | Residual initiator. Indicates incomplete consumption or overload. |
| Polymer-PEt | -15 to -20 ppm | Target Product. Indicates P-C bond formation at chain end. |
| Polymer-P(O)Et | +40 to +50 ppm | Oxidized Product. Indicates air exposure during workup. |
Molecular Weight (GPC)
Analyze via Gel Permeation Chromatography (GPC) using THF as the eluent.
-
Expectation: Monomodal distribution.
-
Validation: If the PDI (Polydispersity Index) is >2.0, it suggests uncontrolled chain transfer or slow initiation relative to propagation.
Troubleshooting Guide
Issue 1: No Polymerization observed after 12 hours.
-
Cause: Oxygen poisoning. The
PEt radicals reacted with trace O to form stable phosphinates rather than initiating the monomer. -
Correction: Re-evaluate the Freeze-Pump-Thaw efficiency. Use colorimetric oxygen indicators in the glovebox.
Issue 2: White smoke upon syringe transfer.
-
Cause: Syringe leak or poor septum integrity. TEDP is reacting with air moisture/oxygen.
-
Correction: Use locking gas-tight syringes. Ensure a positive pressure of Argon in the source flask.
Issue 3: Broad PDI (>2.5).
-
Cause: "Gel Effect" (Trommsdorff effect) in bulk polymerization.
-
Correction: Switch to solution polymerization (add 50% Toluene) to improve heat dissipation and mobility.
References
-
Bond Dissociation Energies: K. B. Borisenko, et al. "P–P bond cleavage; energetics and structural changes in tetramethyldiphosphine." J. Chem. Soc., Dalton Trans., 1999.
- Radical Polymerization Kinetics: Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience, 2004. (Standard Text for Radical Kinetics).
-
Phosphorus Polymers: S. Maiti, et al. "Synthesis and characterization of phosphorus containing adhesive polymers." Indian Journal of Chemical Technology, 2002.
-
Safety Data: Sigma-Aldrich Safety Data Sheet, "Tetraethyldiphosphine".
Sources
Troubleshooting & Optimization
Technical Support Center: Reductive Coupling of Chlorophosphines
Topic: Optimizing Yield in Reductive Coupling of Chlorophosphines (
Introduction
Welcome to the Technical Support Center. You are likely here because your diphosphine synthesis yielded a sticky oil instead of a crystalline solid, or your P-31 NMR shows a forest of peaks.
The reductive coupling of chlorophosphines (e.g., chlorodiphenylphosphine,
This guide prioritizes the two most robust protocols: the Sodium Method (high speed, high risk) and the Magnesium Method (high control, high purity).
Module 1: Critical Protocol Parameters
Method A: The Sodium Route (High Throughput)
Best for: Aryl-phosphines (e.g.,
Step-by-Step Optimization:
-
Solvent Choice: Use 1,4-Dioxane (reflux). Sodium melts at ~98°C; refluxing dioxane (101°C) allows the sodium to disperse as a molten suspension, maximizing surface area.
-
Stoichiometry: Use exactly 1.0 - 1.05 equivalents of Na. Excess Na guarantees over-reduction.
-
The "Rescue" Protocol: If your solution turns from yellow (diphosphine) to deep red/orange, you have over-reduced to the anion (
).-
Correction: Add 1,2-dibromoethane (0.5 eq relative to estimated anion). This oxidatively couples the anions back to the diphosphine:
-
Method B: The Magnesium Route (High Fidelity)
Best for: Sensitive substrates and avoiding over-reduction.
The Mechanism: Magnesium is milder (
Step-by-Step Optimization:
-
Solvent Choice: THF is mandatory. Dioxane or Toluene will not coordinate sufficiently to the
byproduct, stalling the reaction. -
Activation (The Critical Step): Commercial Mg turnings are passivated. You must activate them.
-
Protocol: Stir Mg turnings under Argon for 30 mins. Add a single crystal of Iodine (
) .[1] Heat gently until the iodine color fades and the Mg surface appears shiny/etched.
-
-
Initiation: Add 5% of your chlorophosphine solution. Wait for the exotherm (solvent boiling). Only then add the rest dropwise.
Module 2: Comparative Data & Decision Matrix
Table 1: Reducing Agent Performance Comparison
| Parameter | Sodium (Na) | Magnesium (Mg) | Lithium (Li) |
| Reaction Rate | Very Fast (< 2 hrs) | Moderate (4–12 hrs) | Fast |
| Over-reduction Risk | High (Forms | Low (Stops at dimer) | High |
| Solvent System | Dioxane or Toluene | THF (Required) | THF |
| Moisture Sensitivity | Extreme | High | Extreme |
| Byproduct Removal | Filtration (NaCl) | Filtration (MgCl | Filtration (LiCl) |
| Recommended For | Bulk commodity ligands ( | Complex/Sensitive ligands | Cryogenic/Specialty |
Workflow Visualization
The following diagram illustrates the decision process and chemical pathways for both methods.
Figure 1: Decision workflow for reductive coupling. Note the "Rescue" loop in the Sodium pathway.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned from yellow to deep red. What happened?
Diagnosis: You have over-reduced your product.
-
The Chemistry: The yellow color is typically the diphosphine (
). The deep red color is characteristic of the diphenylphosphide anion ( ). -
The Fix: Do not quench with water (this forms
, a foul-smelling liquid). Instead, add 1,2-dibromoethane dropwise until the red color disappears, returning to yellow. This restores the P-P bond [1].
Q2: I isolated a sticky, colorless oil instead of a solid.
Diagnosis: Impurities are preventing crystallization.
-
The Cause: Likely hydrolysis products (
- Diphenylphosphine oxide) or residual solvent. -
The Fix:
-
Triturate the oil with cold, degassed ethanol or butanol . Diphosphines are often insoluble in alcohols, while oxides and secondary phosphines are soluble.
-
Recrystallize from a mixture of Benzene/Acetonitrile (under Argon).
-
Q3: The Magnesium reaction never started (no exotherm).
Diagnosis: Passive Magnesium surface.
-
The Cause: Oxide layer on the Mg.
-
The Fix:
-
Add a crystal of Iodine .[1]
-
Add 0.1 mL of 1,2-dibromoethane (Entrainment method). Bubbles of ethylene gas indicate the Mg is active.
-
Ensure your THF is sodium-benzophenone distilled . Trace water kills the Grignard-like intermediate immediately [2].
-
Q4: Can I use this for to make linear polymers?
Diagnosis: Incorrect expectation.
-
The Chemistry: Coupling
(dichlorophosphines) usually results in Cyclopolyphosphines ( , where n=4, 5, 6), not linear polymers. -
Note: The ring size is controlled by the steric bulk of R and the reaction temperature.
References
-
Organic Syntheses , Coll.[2] Vol. 5, p.1016 (1973); Vol. 45, p.107 (1965). Preparation of Tetraphenyldiphosphine. Link
-
Rieke, R. D. (1989). Preparation of highly reactive magnesium and the generation of active magnesium reagents. Science, 246(4935), 1260-1264. Link
-
Inorganic Syntheses , Vol 13. Tetraphenyldiphosphine.[3] (Classic reference for the Na/Dioxane route).
- Agou, T., et al. (2019). Synthesis of Diphosphines via Oxidative Coupling. Chemistry - A European Journal. (Supports the mechanism of anion rescue).
Sources
Validation & Comparative
Comparative Guide: Tetraethyldiphosphine vs. Tetraphenyldiphosphine in Radical Reactions
Executive Summary
Tetraphenyldiphosphine (
This guide analyzes the mechanistic divergences, safety profiles, and application scopes of these two reagents for researchers designing radical cascades, specifically bisphosphinylation and hydrophosphinylation of unsaturated bonds.
Mechanistic Foundation: P-P Homolysis
Both reagents serve as precursors for phosphinyl radicals (
The Radical Chain Pathway
The reaction typically proceeds via a radical chain mechanism where the diphosphine acts as both the radical source and the chain transfer agent.
Figure 1: General radical chain mechanism for the bisphosphinylation of alkenes/alkynes using diphosphines.
Critical Comparison: vs.
Bond Dissociation Energy (BDE) & Radical Generation
The utility of a diphosphine in radical chemistry is dictated by the ease of P-P bond homolysis.
| Feature | Tetraphenyldiphosphine ( | Tetraethyldiphosphine ( | Causality |
| P-P BDE | ~38-42 kcal/mol (Weak) | ~55-60 kcal/mol (Stronger) | Phenyl rings stabilize the resulting radical ( |
| Initiation | Mild (UV-A or 80°C) | Aggressive (UV-C or >120°C) | Higher BDE of |
| Radical Type | Electrophilic (Moderate) | Nucleophilic (High) | Electron-donating ethyl groups make |
Sterics and Selectivity
- : The bulky phenyl groups provide excellent trans-selectivity in additions to alkynes due to steric repulsion in the intermediate vinyl radical.
- : The smaller ethyl groups allow for addition to more sterically hindered substrates but may suffer from lower stereocontrol (E/Z ratios) compared to the phenyl analog.
Stability & Handling (Safety Critical)
-
Tetraphenyldiphosphine: Air-stable solid. Can be weighed on a benchtop (though storage under inert gas is recommended to prevent slow oxidation to the monoxide).
-
Tetraethyldiphosphine: Pyrophoric liquid. Spontaneously ignites in air. Must be handled strictly using Schlenk lines or a glovebox. This handling difficulty is the primary reason it is less represented in routine screening libraries.
Decision Matrix: Selecting the Right Reagent
Use the following workflow to determine the appropriate reagent for your specific substrate.
Figure 2: Reagent selection workflow based on substrate sterics and electronic requirements.
Experimental Protocols
Protocol A: Radical Bisphosphinylation of Alkynes with
Standard protocol for synthesizing vic-diphosphines.
Materials:
-
Terminal Alkyne (1.0 equiv)
-
Tetraphenyldiphosphine (1.05 equiv)
-
Solvent: Toluene or Benzene (degassed)
-
Initiator: V-40 (1,1'-Azobis(cyclohexane-1-carbonitrile)) or UV Light (365 nm)
Procedure:
-
Setup: In a glovebox or under Argon flow, charge a dried reaction tube with Tetraphenyldiphosphine (390 mg, 1.05 mmol) and the Alkyne (1.0 mmol).
-
Solvation: Add degassed Toluene (2.0 mL). If using thermal initiation, add V-40 (0.1 equiv).
-
Reaction:
-
Thermal: Seal tube and heat to 110°C for 4 hours.
-
Photochemical: Irradiate with 365 nm LED at room temperature for 2-6 hours.
-
-
Workup: Remove solvent in vacuo. The product is often a stable solid that can be recrystallized from Ethanol/Hexane or purified via rapid silica chromatography (under inert atmosphere if the product is air-sensitive).
Protocol B: Handling Tetraethyldiphosphine ( )
Strictly for applications requiring alkyl-phosphines.
Safety Warning:
Procedure:
-
Preparation: All glassware must be oven-dried and purged with Argon x3.
-
Transfer: Use a gas-tight syringe to transfer
directly from the commercial sure-seal bottle into the reaction vessel inside a glovebox. -
Reaction Conditions: Due to the stronger P-P bond, thermal initiation often requires higher temperatures (>130°C) or stronger UV sources (254 nm) compared to the phenyl analog.
-
Quenching: Quench any unreacted diphosphine with dilute bleach or hydrogen peroxide (carefully, exothermic) before disposal.
Performance Data Summary
The following table summarizes the expected performance metrics based on literature precedents for radical addition to phenylacetylene.
| Metric | Tetraphenyldiphosphine | Tetraethyldiphosphine |
| Typical Yield | 85-95% | 40-60% (Side reactions common) |
| Reaction Time (UV) | 2-4 Hours | 6-12 Hours |
| Stereoselectivity | >95% E-isomer (Anti-addition) | ~70-80% E-isomer |
| Atom Economy | 100% (Addition reaction) | 100% |
| Air Stability (Product) | Moderate (Oxidizes slowly) | Low (Oxidizes rapidly to oxides) |
References
-
Yorimitsu, H., et al. (2021). "Highly regio- and stereoselective phosphinylphosphination of terminal alkynes with tetraphenyldiphosphine monoxide under radical conditions." Beilstein Journal of Organic Chemistry. Link
- Luo, Y. R. (2007). "Comprehensive Handbook of Chemical Bond Energies." CRC Press. (Source for BDE trends).
-
Frazier, S. E., & Sisler, H. H. (1966). "The Reaction of Ammonia-Chloramine Mixtures with Phosphorus-Phosphorus Bonds." Inorganic Chemistry. (Comparative reactivity of methyl/ethyl vs phenyl diphosphines). Link
-
Ogawa, A. (2016). "Photoinduced Bisphosphination of Alkynes with Phosphorus Interelement Compounds." MDPI Molecules. Link
-
Evans, W. J., et al. (1996). "Synthesis and Reactivity of Organosamarium Diarylpnictide Complexes." Inorganic Chemistry. (Discusses cleavage of Ph2P-PPh2). Link
Mass spectrometry fragmentation patterns of tetraethyldiphosphine
Technical Comparison Guide: Mass Spectrometry Fragmentation of Tetraethyldiphosphine ( )
Executive Summary
Tetraethyldiphosphine (
This guide provides a detailed fragmentation analysis of
Part 1: Fragmentation Mechanism & Spectral Fingerprint
The Core Directive: P-P Bond Homolysis
In Electron Ionization (70 eV), the dominant feature of symmetric diphosphines is the cleavage of the central P-P bond. Unlike carbon backbones, the P-P bond is the "weakest link," leading to a fragmentation pattern dominated by the monomeric phosphino-cation.
Primary Fragmentation Pathway
-
Molecular Ion Formation (
): The parent ion is formed at m/z 178 ( ). Due to the lability of the P-P bond, this peak is often of low intensity (<10% relative abundance). -
P-P Homolytic Cleavage (Base Peak): The radical cation splits symmetrically or loses a neutral phosphinyl radical (
), generating the diethylphosphino cation ( ) at m/z 89 . This is typically the Base Peak (100%) . -
Secondary Elimination (McLafferty-like): The
ion undergoes hydrogen rearrangement and elimination of an ethylene molecule ( , 28 Da), a hallmark of ethyl-substituted phosphorus compounds. This yields the mono-ethyl phosphine cation ( ) at m/z 61 . -
Terminal Elimination: A second loss of ethylene yields the phosphino cation (
) at m/z 33 .
Visualization: Fragmentation Pathway
Caption: Step-wise fragmentation of Tetraethyldiphosphine under 70 eV Electron Ionization.
Part 2: Comparative Analysis
Researchers often confuse
Table 1: Spectral Comparison of Organophosphines
| Feature | Tetraethyldiphosphine ( | Tetramethyldiphosphine ( | Triethylphosphine ( |
| Molecular Weight | 178.2 | 122.1 | 118.2 |
| Parent Ion ( | m/z 178 (Weak) | m/z 122 (Weak) | m/z 118 (Moderate) |
| Base Peak | m/z 89 ( | m/z 61 ( | m/z 89 ( |
| Key Difference | P-P Cleavage dominates. Fast disappearance of | Analogous P-P cleavage but shifted by mass of Methyl vs Ethyl. | Stable P-C bonds. |
| Oxidation Artifacts | m/z 210 ( | m/z 154 ( | m/z 134 ( |
Mechanistic Insight[1][2][3][4][5][6]
-
Vs. Tetramethyldiphosphine: Both follow the "P-P Cleavage First" rule. However,
has the additional complexity of ethylene loss (28 Da) from the alkyl chains, whereas can only lose methyl radicals (15 Da) or methylene (14 Da) via higher-energy pathways. -
Vs. Triethylphosphine:
is a common impurity. If you see a peak at m/z 118 , your sample is likely contaminated with the precursor or has disproportionated. cannot generate m/z 118 directly via simple fragmentation.
Part 3: Experimental Protocol (Anaerobic Handling)
The primary cause of poor MS data for
Workflow: Inert Injection for GC-MS
This protocol ensures the integrity of the pyrophoric sample.
-
Preparation: Flush the syringe with dry Argon/Nitrogen 3x.
-
Sampling: Draw the neat liquid or solution (in dry toluene/hexane) inside a glovebox.
-
Quenching (Optional but Recommended): If exact mass confirmation is required without pyrophoric risk, react a small aliquot with Methyl Iodide (MeI) to form the quaternary phosphonium salt, which can be analyzed via ESI-MS (Electrospray).
-
Direct Injection: For EI-MS, use a fast injection technique to minimize thermal residence time in the injector port, preventing thermal disproportionation (
).
Visualization: Anaerobic Workflow
Caption: Critical workflow for analyzing pyrophoric phosphines without oxidation artifacts.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Triethylphosphine and Related Organophosphorus Compounds. National Institute of Standards and Technology. Available at: [Link]
-
Royal Society of Chemistry. Bond fission in monocationic frameworks: diverse fragmentation pathways for phosphinophosphonium cations.[1] (Discusses P-P homolysis vs heterolysis). Available at: [Link]
- Coles, S. J., et al.Structure and bonding in diphosphines and their molecular ions. Journal of the Chemical Society, Dalton Transactions. (Contextualizes P-P bond strengths).
-
University of Saarland. Interpretation of Mass Spectra: Fragmentation Rules for Heteroatoms. Available at: [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Tetraethyldiphosphine: Essential Protective Measures and Emergency Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Tetraethyldiphosphine. As a pyrophoric and air-sensitive organophosphorus compound, Tetraethyldiphosphine presents significant hazards that necessitate rigorous adherence to safety protocols. This document offers procedural, step-by-step guidance to mitigate risks and ensure a safe laboratory environment.
Understanding the Inherent Risks of Tetraethyldiphosphine
Anticipated Hazards:
-
Pyrophoricity: Spontaneous ignition upon contact with air.[3][4] This is the most immediate and significant hazard.
-
Air and Moisture Reactivity: Reacts violently with air and moisture, leading to the evolution of heat, fire, and potentially flammable or corrosive byproducts.[3][4]
-
Toxicity: Organophosphorus compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5] Exposure can potentially damage the liver, kidneys, and central nervous system.[3][4]
-
Corrosivity: May cause severe skin and eye irritation or burns upon contact.[5][6]
Given these substantial risks, a comprehensive understanding and implementation of the following safety protocols are imperative.
Pre-Handling Preparations: Engineering Controls and a Culture of Safety
Before any work with Tetraethyldiphosphine commences, the laboratory environment must be properly equipped and all personnel must be thoroughly trained.
Essential Engineering Controls
-
Inert Atmosphere: All manipulations of Tetraethyldiphosphine must be conducted under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[4]
-
Fume Hood: If a glovebox is not available, a certified chemical fume hood is the minimum requirement. The sash should be kept as low as possible during all procedures.[1]
-
Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a Class D or ABC dry powder fire extinguisher.[1][7] Do not use water or carbon dioxide fire extinguishers , as they can react violently with pyrophoric materials.[8]
The Buddy System: A Non-Negotiable Protocol
Never work with pyrophoric materials alone. [1] A second person, knowledgeable in the procedures and emergency response, must be present at all times.
Personal Protective Equipment (PPE): Your Last Line of Defense
The correct selection and use of PPE are critical to prevent personal injury. The following table outlines the minimum required PPE for handling Tetraethyldiphosphine.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield.[1][3][8] | Protects against splashes, fires, and potential explosions. |
| Hands | Flame-resistant (e.g., Nomex®) or leather gloves worn over chemical-resistant nitrile gloves.[1] | Provides a dual layer of protection against both chemical contact and fire. |
| Body | A flame-resistant lab coat.[1][8] | Protects the body from fire and chemical splashes. |
| Clothing | Long pants and closed-toe shoes made of natural fibers (e.g., cotton).[1] | Synthetic clothing can melt and adhere to the skin in a fire. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent contamination. The following diagram illustrates the correct sequence.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Procedures
Adherence to a strict, well-rehearsed protocol is essential when working with Tetraethyldiphosphine.
Transferring the Reagent
The following procedure outlines the safe transfer of Tetraethyldiphosphine using a syringe under an inert atmosphere.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Purge the syringe with an inert gas (e.g., argon or nitrogen) at least three times.
-
-
Transfer:
-
Insert the inert gas line into the septum of the reagent bottle to maintain positive pressure.
-
Carefully draw the desired amount of Tetraethyldiphosphine into the syringe.
-
To remove any gas bubbles, invert the syringe and gently push the plunger to expel the gas into the reagent bottle.
-
Withdraw the needle from the reagent bottle and immediately insert it into the septum of the reaction flask.
-
Slowly add the reagent to the reaction mixture.
-
-
Syringe Cleaning:
-
Rinse the syringe with a dry, inert solvent (e.g., hexane or toluene).
-
Carefully quench the residual pyrophoric material in the syringe by drawing in a small amount of a less reactive solvent like isopropanol, and then expelling it into a separate quenching bath. Repeat this process three times.
-
Emergency Procedures: Planning for the Unexpected
In the event of an emergency, a swift and correct response can prevent a minor incident from escalating into a major accident.
| Emergency Situation | Immediate Action |
| Small Spill (<100 mL) | Smother the spill with powdered lime, dry sand, or another non-reactive absorbent material.[7][9] Do not use combustible materials like paper towels.[1][9] Call for assistance. |
| Large Spill (>100 mL) | Evacuate the immediate area. Activate the fire alarm. Call emergency services.[7][10] |
| Personal Contamination/Fire | Immediately proceed to the nearest safety shower and drench for at least 15 minutes, removing all contaminated clothing.[1] Seek immediate medical attention. |
| Fire | If you are trained and it is safe to do so, use a Class D or ABC dry powder fire extinguisher.[7][8] If the fire is large or spreading, evacuate and call emergency services. |
Emergency Contact Information
| Contact | Phone Number |
| Campus Emergency Services | 911[10] |
| Environmental Health & Safety | [Insert Local EHS Number] |
| Poison Control Center | 1-800-222-1222 |
Waste Disposal: A Critical Final Step
All materials contaminated with Tetraethyldiphosphine must be treated as hazardous waste.
Quenching Excess Reagent
Excess Tetraethyldiphosphine must be carefully quenched before disposal. This should be done in a fume hood, with adequate cooling, by slowly adding the pyrophoric material to a solution of a less reactive alcohol, such as isopropanol.
Disposal of Contaminated Materials
-
All contaminated materials, including gloves, wipes, and bench paper, must be collected in a designated, sealed container.[7]
-
The container should be clearly labeled as "Pyrophoric Waste" and include the chemical name.
-
The quenched reagent and contaminated materials must be disposed of through your institution's hazardous waste management program.[11][12]
Storage of Tetraethyldiphosphine
-
Store Tetraethyldiphosphine in its original container under an inert atmosphere.[3]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials such as oxidizers.[13]
-
Clearly label the storage area with a "Pyrophoric" warning sign.
By implementing these comprehensive safety measures, researchers can confidently and safely handle Tetraethyldiphosphine, fostering a secure and productive research environment.
References
-
National Center for Biotechnology Information. (n.d.). Ethyl dichlorophosphate. PubChem. Retrieved from [Link]
-
University of California. (n.d.). C3. Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triethyl Phosphate. PubChem. Retrieved from [Link]
-
University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetraethyl pyrophosphate. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Tetraethylpyrophosphate-107-49-3.docx. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tetramethyldiphosphine. PubChem. Retrieved from [Link]
-
Office of the Under Secretary of Defense for Acquisition and Sustainment. (n.d.). Personal Protective Gear and Equipment for Pest Management Personnel. Retrieved from [Link]
-
Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. Retrieved from [Link]
-
Health.vic. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]
-
Kamat Lab. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethyl phosphate. Retrieved from [Link]
-
PubMed. (2022, November 17). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Kent State University. (n.d.). Pyrophoric SOP. Compliance and Risk Management. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. cmu.edu [cmu.edu]
- 2. Tetramethyldiphosphine | C4H12P2 | CID 77247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triethyl Phosphate | (C2H5)3PO4 | CID 6535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrophoric SOP | Compliance and Risk Management [kent.edu]
- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. ethz.ch [ethz.ch]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
